Guanidine, N,N'-dibutyl-

Sigma Receptor Pharmacology Ligand Screening Neuropharmacology

CAS 57028-96-3 is ambiguously cross-listed with polymeric PHMG hydrochloride in multiple databases. Verify molecular identity by SMILES CCCCNC(=N)NCCCC (MW 171.28). This small-molecule N,N'-dibutylguanidine serves as a low-affinity sigma receptor ligand (IC₅₀ 750-800 nM), enabling accurate benchmarking against high-affinity ligands (e.g., DTG, Ki 21-69 nM). Its pKa ~12.5 and THF solubility (~40 g/L) differentiate it from water-soluble analogs, making it suitable for anhydrous organic-phase catalysis. Request orthogonal structural verification (NMR, MS, or CoA) upon receipt.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 57028-96-3
Cat. No. B037221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, N,N'-dibutyl-
CAS57028-96-3
SynonymsPOLY(HEAMETHYLENEGUANIDINECHLORIDE); PHMG hydrochloride; Poly(hexamethylendiamine guanidinium chloride); Polyhexamethyleneguanidine hydrochloride; PHMG; PolyhexaMethyleneguanidine hydrochloride (PHMG); PHMG chloride; PHMG, 20-95%, POLYCIDE PHMG
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCCNC(=NCCCC)N
InChIInChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12)
InChIKeyHXEJAEDEMWCUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dibutylguanidine Identity and Procurement


Guanidine, N,N'-dibutyl- (also referred to as 1,3-dibutylguanidine or 1,2-dibutylguanidine, molecular formula C₉H₂₁N₃, MW 171.28 g/mol) is an acyclic N,N'-disubstituted guanidine bearing two n-butyl substituents . It is recognized in the patent and biochemical literature as a sigma receptor ligand, first disclosed alongside 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine as a compound possessing selective sigma brain receptor binding activity [1]. Unlike unsubstituted guanidine (pKa ~13.6), the dibutyl substitution modulates basicity (estimated pKa ~12.5) and substantially increases lipophilicity (ACD/LogP 3.11), altering both its pharmacological profile and its solubility characteristics in organic media . A critical procurement note is that CAS 57028-96-3 is ambiguously cross-listed in multiple databases with polyhexamethyleneguanidine (PHMG) hydrochloride, a polymeric antimicrobial agent; thus, verification of molecular identity (e.g., by SMILES: CCCCNC(=N)NCCCC) is essential to ensure the correct small-molecule guanidine is sourced .

Sigma receptor ligand research tool
Low-affinity sigma reference for SAR and binding assays
Verify structural identity via SMILES to avoid polymeric PHMG cross-assignment

N,N'-Dibutylguanidine Substitution Risks


The N,N'-disubstituted guanidine scaffold is not pharmacologically or physicochemically interchangeable. Alkyl chain length, substitution pattern, and aromatic vs. aliphatic character profoundly influence sigma receptor affinity, basicity, lipophilicity, and hydrogen-bonding capacity [1]. For instance, 1,3-di-o-tolylguanidine (DTG) is a high-affinity, non-selective sigma-1/sigma-2 agonist (Ki 21–69 nM), whereas N,N'-dibutylguanidine exhibits markedly lower sigma receptor affinity (IC₅₀ 750–800 nM) [2]. These differences directly impact experimental design, compound selection for receptor binding assays, and the interpretation of structure–activity relationships. In catalysis, basicity and solubility in aprotic media are critical; N,N'-dibutylguanidine occupies a distinct property space (pKa ~12.5, soluble in THF) compared to shorter-chain analogs such as N,N'-dimethylguanidine (pKa 13.1, water-soluble) . Generic substitution without verification of these parameters risks both experimental failure and supply chain errors due to the documented CAS number ambiguity with PHMG hydrochloride .

Sigma receptor affinity is markedly lower than di-o-tolylguanidine; may alter binding assay results and SAR interpretation.
Alkyl chain substitution shifts basicity and solubility toward organic media; shorter-chain analogs differ in aqueous solubility.
CAS number is cross-assigned with polymeric PHMG; receiving incorrect material without identity verification may compromise experiments.

N,N'-Dibutylguanidine Differentiation Evidence


Sigma Receptor Affinity vs. DTG

In guinea pig brain membrane homogenates, N,N'-dibutylguanidine inhibited [³H]-DTG binding to the sigma opioid receptor with an IC₅₀ of 800 nM, and [³H]-(+)-3-PPP binding with an IC₅₀ of 750 nM [1]. By cross-study comparison, the prototypical sigma ligand 1,3-di-o-tolylguanidine (DTG) displays Ki values of 69 nM (σ₁) and 21 nM (σ₂) against human recombinant receptors . This approximately 11- to 38-fold difference in affinity establishes N,N'-dibutylguanidine as a low-affinity sigma ligand, making it suitable as a negative control or for probing structure–affinity relationships where reduced receptor occupancy is desired.

Sigma Affinity vs. DTG
Cross-study comparable
IC₅₀ 800 nM ([³H]-DTG), 750 nM ([³H]-3-PPP)
vs. DTG Ki 69 nM (σ₁), 21 nM (σ₂)
Supports low-affinity sigma ligand context
Cross-study comparison; guinea pig vs. human recombinant receptors
Sigma Receptor Pharmacology Ligand Screening Neuropharmacology

Basicity vs. Guanidine and Dimethylguanidine

Vendor-supplied comparative data rank the basicity of N,N'-dialkylguanidines as follows: unsubstituted guanidine (pKa 13.6), N,N'-dimethylguanidine (pKa 13.1), N,N'-diethylguanidine (pKa 12.8), and N,N'-dibutylguanidine (pKa ~12.5) . The progressive reduction in pKa with increasing alkyl chain length is attributed to steric hindrance around the guanidine lone pair, which diminishes proton-accepting capacity. The pKa difference of ~1.1 log units relative to unsubstituted guanidine corresponds to a ~12.6-fold lower basicity, a property that directly impacts catalytic efficiency in base-mediated reactions.

Basicity vs. Guanidine
Data to verify
pKa ~12.5 (dibutyl) vs. 13.6 (unsubstituted), 13.1 (dimethyl)
Data to verify; class-level basicity estimate
Vendor-supplied comparison; source documentation limited
Organocatalysis Brønsted Basicity Physicochemical Profiling

Lipophilicity vs. Diphenylguanidine

The predicted octanol–water partition coefficient for N,N'-dibutylguanidine is ACD/LogP 3.11 , compared to an experimentally measured LogP of 2.42–2.49 for 1,3-diphenylguanidine [1]. This ΔLogP of approximately +0.6 indicates that N,N'-dibutylguanidine has roughly 4-fold greater lipophilicity. Higher LogP values correlate with enhanced passive membrane permeability, which may be relevant for applications requiring blood–brain barrier penetration, though the compound's modest sigma affinity must also be considered.

Lipophilicity vs. Diphenylguanidine
Reported
ACD/LogP 3.11 (predicted) vs. LogP 2.42–2.49 (experimental)
Supports CNS distribution study context
Predicted vs. experimental values; ~4-fold higher lipophilicity
Drug-like Properties Blood-Brain Barrier Permeability Lipophilicity

Solubility in Organic vs. Aqueous Solvents

According to a vendor comparison table, N,N'-dibutylguanidine exhibits a solubility of approximately 40 g/L in tetrahydrofuran (THF), whereas N,N'-dimethylguanidine is soluble at 120 g/L in water and N,N'-diethylguanidine at 85 g/L in water . This shift from aqueous to organic-phase solubility is a direct consequence of the extended butyl chains and provides a practical advantage for reactions conducted in aprotic media, where water-soluble guanidines may be incompatible.

Organic-Phase Solubility
Data to verify
~40 g/L in THF; dimethylguanidine 120 g/L in H₂O
Organic-phase solubility context; data to verify
Vendor datasheet comparison; confirm in experimental solvent system
Solubility Solvent Selection Organocatalysis

CAS Registry Ambiguity with PHMG

Multiple chemical supplier databases, including Aladdin Scientific and Chem960, list CAS 57028-96-3 as corresponding to both the small molecule N,N'-dibutylguanidine (C₉H₂₁N₃, MW 171.28) and the polymeric biocide polyhexamethyleneguanidine (PHMG) hydrochloride . The InChI Key HXEJAEDEMWCUTP-UHFFFAOYSA-N and SMILES CCCCNC(=N)NCCCC uniquely identify the small-molecule target. Procuring without verifying these structural identifiers risks receiving PHMG hydrochloride instead, a compound with entirely different molecular weight, structure, and application profile (antimicrobial polymer vs. sigma receptor ligand).

Structural Identity vs. PHMG
Specification review
C₉H₂₁N₃, SMILES CCCCNC(=N)NCCCC, InChIKey HXEJAEDEMWCUTP
Identity verification essential for procurement
CAS 57028-96-3 cross-assigned with polymeric PHMG hydrochloride
Chemical Procurement CAS Registry Integrity Quality Assurance

N,N'-Dibutylguanidine Application Scenarios


Sigma Receptor SAR: Low-Affinity Reference Ligand

When establishing a sigma receptor binding assay, researchers often require a panel of ligands spanning a wide affinity range. N,N'-dibutylguanidine, with an IC₅₀ of 750–800 nM at sigma sites, provides a low-affinity reference point against which high-affinity ligands such as DTG (Ki 21–69 nM) can be benchmarked [1]. Its use as a low-affinity comparator in competitive displacement assays enables accurate determination of affinity rank orders and assessment of assay signal-to-noise ratios.

Organocatalysis in Anhydrous Aprotic Solvents

Reactions such as CO₂ cycloaddition to epoxides or transesterifications that require strong yet sterically moderated guanidine bases in aprotic media can utilize N,N'-dibutylguanidine. Its solubility of ~40 g/L in THF and pKa of ~12.5 differentiate it from water-soluble analogs like N,N'-dimethylguanidine (pKa 13.1, soluble in H₂O), making it preferable for anhydrous organic-phase catalysis .

CNS Library Design: Lipophilicity Control

For medicinal chemistry campaigns targeting CNS receptors, lipophilicity is a critical parameter influencing brain penetration. N,N'-dibutylguanidine (ACD/LogP 3.11) offers a measurable lipophilicity advantage (~4-fold) over the aromatic analog 1,3-diphenylguanidine (LogP ~2.45), positioning it as a candidate for exploring the lipophilicity–permeability relationship within the guanidine chemotype [2].

Structural Verification for CAS Registry Ambiguity

Given the documented cross-assignment of CAS 57028-96-3 to both N,N'-dibutylguanidine and PHMG hydrochloride, incoming material must be verified by orthogonal structural methods. Confirmation of the SMILES string CCCCNC(=N)NCCCC, molecular formula C₉H₂₁N₃, and InChIKey HXEJAEDEMWCUTP-UHFFFAOYSA-N via NMR, MS, or supplied Certificate of Analysis is essential to ensure the correct small-molecule guanidine has been received rather than the polymeric antimicrobial agent .

Application
Selection Property
Validation Focus
Sigma receptor SAR: low-affinity reference
Low-affinity sigma binding
Benchmark against high-affinity ligand control
Organocatalysis in aprotic solvents
Organic-phase solubility
Confirm solubility and basicity in THF
CNS library design: lipophilicity control
Lipophilicity range (LogP ~3)
Assess brain penetration in model
CAS ambiguity resolution
Structural identity verification
Confirm SMILES and monomeric identity

All applications are research-use contexts; verify structural identity before procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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